车前草酸

描述

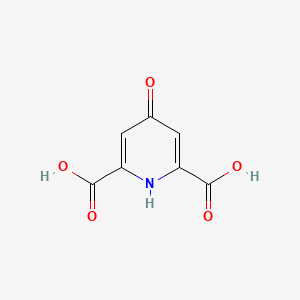

Chelidamic acid, also known as 1,4-Dihydro-4-oxo-2,6-pyridinedicarboxylic acid, is a hydroxylated derivative of 2,6-pyridine-dicarboxylic acid (DPA). It is a trianionic chelating agent . It is present in plants of the Papaveraceae family, especially in Chelidonium majus . Due to its anticancer, antibacterial, hepatoprotective, and antioxidant properties, it has been used in medical treatments .

Synthesis Analysis

Chelidamic acid was synthesized using an adapted literature protocol. In a typical experiment, 425 mL of NH3 (30% aqueous solution) was added dropwise at 0°C to 12 (41.8 g, 0.21 mol) over a period of 1 h. After the addition was complete, the resulting suspension was stirred at room temperature for 48 h .

Molecular Structure Analysis

The molecular structure of Chelidamic acid was verified in silico using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . The impact of –CH3 and –COOH substituents on 4PN ring structure, dipole moments, geometric/magnetic indexes of aromaticity, and NBO charges was assessed following unconstrained geometry optimization in the gas phase, chloroform, methanol, DMSO, and water with solvent effect introduced using the polarized continuous model (PCM) .

Chemical Reactions Analysis

Thermodynamics of the protonation of chelidamic acid was studied using potentiometry and calorimetry in 0.1 mol·L−1 NaClO4 solution at 298 K under standard pressure (p = 0.1 MPa). There are three successive protonation steps .

Physical And Chemical Properties Analysis

Chelidamic acid has a molecular weight of 183.12 (anhydrous basis) . The protonation constants of each step (log10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 . The first two protonation steps are exothermic, while the last step is endothermic .

科学研究应用

Coordination with Metal Ions

Chelidamic acid, a dicarboxylate with a pyridine skeleton, effectively coordinates with many metal ions . This property makes it useful in various fields, including biochemistry and medical chemistry .

Cytotoxicity Effect and Anti-proliferative Activity

Gallium (III) complexes with chelidamic acid were tested to demonstrate the cytotoxicity effect and anti-proliferative activity on human breast cancer cells . This shows its potential in cancer research and treatment.

Treatment of Diabetes

Oral administration of vanadium (V) complexes with chelidamic acid effectively lowered both the hyperglycemia and hyperlipidemia of diabetes . This suggests its potential use in the management and treatment of diabetes.

Inhibition of Glutamate Decarboxylase

Chelidamic acid was also proved the most potent inhibitor of glutamate decarboxylase . This enzyme is involved in the production of the neurotransmitter GABA, suggesting potential applications in neurological research and treatment.

Speciation of Iron

Chelidamic acid has been used as a new complexing additive to the eluent for the speciation of iron by High-Performance Cation-Exchange Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPCIC-ICP-MS), with the possibility of simultaneous determination of other metal ions .

安全和危害

作用机制

Target of Action

Chelidamic acid, a hydroxylated derivative of 2,6-pyridine-dicarboxylic acid (DPA), is a trianionic chelating agent . It effectively coordinates with many metal ions . It is among the most potent of the tested “conformationally restricted glutamate analogs” as an inhibitor of glutamate decarboxylase .

Mode of Action

The mode of action of chelidamic acid involves its interaction with its targets through coordination. The compound forms layers held by hydrogen bonds via COOH and C=O fragments and is additionally bridged by methanol . The formed H-bond network between two acid units is different from typical –COOH dimers observed, e.g., in crystals of isophtalic acid .

Biochemical Pathways

Its ability to inhibit glutamate decarboxylase suggests it may impact the glutamate system

Pharmacokinetics

The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .

Result of Action

The result of chelidamic acid’s action is its ability to inhibit glutamate decarboxylase, making it a potent inhibitor among conformationally restricted glutamate analogs . This suggests that it may have significant effects on neurotransmission, given the role of glutamate as a key excitatory neurotransmitter.

属性

IUPAC Name |

4-oxo-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLJJHGQACAZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160451 | |

| Record name | Chelidamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chelidamic acid | |

CAS RN |

138-60-3, 499-51-4 | |

| Record name | Chelidamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHELIDAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chelidamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxypyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A59BH8SXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

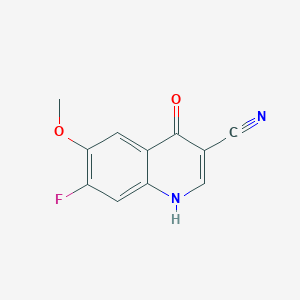

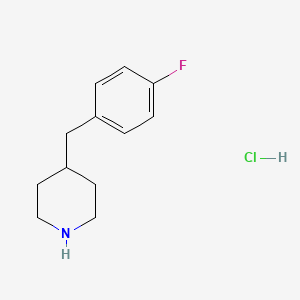

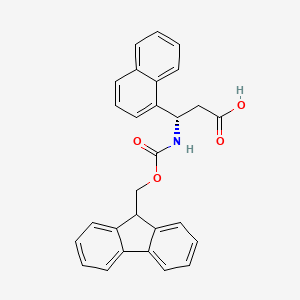

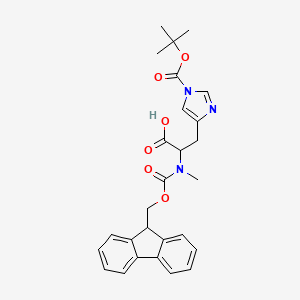

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of chelidamic acid?

A1: Chelidamic acid has the molecular formula C7H5NO5 and a molecular weight of 183.12 g/mol. [, ]

Q2: What are the key spectroscopic features of chelidamic acid?

A2: Chelidamic acid exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to the stretching vibrations of its carboxyl and hydroxyl groups. The aromatic pyridine ring also contributes to its IR spectrum. Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. [, , ]

Q3: Can you describe the typical coordination modes of chelidamic acid with metal ions?

A3: Chelidamic acid acts as a multidentate ligand, commonly coordinating to metal ions through one nitrogen atom from the pyridine ring and two oxygen atoms from the carboxylate groups, adopting a tridentate chelating mode. [, , , , , ]

Q4: What is known about the stability of chelidamic acid under various conditions?

A4: Chelidamic acid exhibits good thermal stability, with decomposition starting above 280 °C. [] Its stability in different solvents varies, and it has shown good solubility in water and some organic solvents like DMF. []

Q5: How does the presence of water molecules influence the crystal structure of chelidamic acid complexes?

A5: Water molecules play a crucial role in the supramolecular assembly of chelidamic acid complexes. They often participate in extensive hydrogen bonding networks, connecting metal complexes, ligands, and other water molecules, leading to diverse crystal structures and influencing material properties. [, , , , ]

Q6: What catalytic applications have been explored for chelidamic acid-based materials?

A6: Chelidamic acid-based metal-organic frameworks (MOFs) have shown promising activity as heterogeneous catalysts for reactions like alkene hydrogenation. [] The porous nature of these MOFs, along with the presence of catalytically active metal centers, contributes to their catalytic performance.

Q7: How has computational chemistry been used to understand the properties of chelidamic acid and its complexes?

A7: Density functional theory (DFT) calculations have been employed to study various aspects of chelidamic acid systems, including:

- Analyzing the energetic features of anion-π interactions in crystal packing. []

- Investigating the relationship between molecular orbitals and non-linear optical (NLO) properties in chelidamic acid complexes. []

- Studying the influence of strong hydrogen bond interactions on the geometry of chelidamic acid complexes. []

- Analyzing the smaller trans N–M–N angle observed in some complexes. []

Q8: How do structural modifications of chelidamic acid, like halogenation, affect its coordination behavior?

A8: Replacing the hydroxyl group in chelidamic acid with a chlorine atom, forming 4-chloro-2,6-pyridinedicarboxylic acid, alters its coordination behavior. While the hydroxyl group provides an additional metal coordination site, the chlorine atom promotes halogen-based intermolecular interactions within the resulting hybrid materials. []

Q9: Have any formulation strategies been explored to improve the stability or bioavailability of chelidamic acid-based compounds?

A10: While specific formulation strategies haven't been extensively discussed in the provided research, the use of dimethylammonium as a counterion in the synthesis of a zirconium chelidamate MOF (compound 3) may point toward improving solubility and processability. []

Q10: What analytical techniques are commonly employed to characterize and quantify chelidamic acid and its complexes?

A10: Several analytical techniques are used, including:

- Elemental Analysis: Determining the elemental composition (CHN) of the compounds. [, , ]

- Infrared Spectroscopy (IR): Identifying functional groups and analyzing their vibrations. [, , , ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): Investigating electronic transitions and complex formation. [, , ]

- Single-crystal X-ray Diffraction: Determining the three-dimensional structure and molecular packing of crystalline materials. [, , , , , , , , , , , , , , , ]

- Powder X-ray Diffraction (PXRD): Analyzing the crystal structure and phase purity of polycrystalline samples. []

- Nuclear Magnetic Resonance Spectroscopy (NMR): Studying the structure and dynamics of molecules in solution. [, ]

- Thermogravimetric Analysis (TGA): Investigating the thermal stability and decomposition behavior of materials. [, , ]

- Fluorescence Spectroscopy: Studying the luminescence properties of lanthanide complexes. [, , , , ]

- Potentiometric pH Titrations: Investigating the complexation equilibria and stability constants of metal-ligand interactions in solution. []

- Gas Sorption Analysis: Evaluating the surface area and porosity of MOFs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)

![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B3021397.png)